molecular formula C6H12ClNO B1486284 2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride CAS No. 2204959-03-3

2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride

Cat. No.: B1486284
CAS No.: 2204959-03-3
M. Wt: 149.62 g/mol
InChI Key: RZDBBHOKPGSOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[411]octane hydrochloride is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

The applications of 2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride can be categorized into several key areas:

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, which are essential in drug discovery and development.

Medicinal Chemistry

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest significant antimicrobial activity against various pathogens, indicating potential therapeutic applications in treating infections.
  • Analgesic Effects : Similar compounds have shown analgesic properties comparable to traditional pain medications, suggesting this compound may also possess such effects.

Biochemical Probes

The compound can be utilized in studies of enzyme mechanisms, acting as a probe in biochemical assays to understand interactions at the molecular level.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds has been conducted:

Compound NameStructural FeaturesSimilarity Index
2-Oxa-5-azabicyclo[3.2.1]octaneRelated bicyclic structure0.85
8-Oxa-3-azabicyclo[3.2.1]octane hydrochlorideContains similar heterocyclic elements0.70
2-Azabicyclo[3.2.1]octaneLacks oxygen component0.80
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochlorideDifferent bicyclic arrangement0.75
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptaneSimilar framework but different stereochemistry0.77

This table illustrates how the compound's unique structure contributes to its distinct chemical and biological properties, making it valuable for diverse applications.

Case Studies and Research Findings

Recent studies have focused on the biological activities and synthetic methodologies involving this compound:

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against resistant bacterial strains, demonstrating its potential role in combating antibiotic resistance .

Case Study: Enzyme Interaction

Research exploring its interaction with specific enzymes has provided insights into its mechanism of action, revealing that it may modulate enzyme activity through reversible binding, which is crucial for developing new therapeutic agents targeting bacterial infections .

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is Cx_xHy_yClNz_zO, where the specific values of xx, yy, and zz depend on the exact substitution patterns on the bicyclic framework. The compound's structural features contribute to its biological activity, making it a candidate for further pharmacological exploration.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
  • Analgesic Effects : Similar compounds in the bicyclic family have demonstrated analgesic properties, with some showing activity comparable to morphine in pain models . This raises the possibility that this compound may also possess such effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that its interaction with specific molecular targets, such as receptors or enzymes, may play a crucial role in mediating its activities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesSimilarity Index
2-Oxa-5-azabicyclo[3.2.1]octaneRelated bicyclic structure0.85
8-Oxa-3-azabicyclo[3.2.1]octane hydrochlorideContains similar heterocyclic elements0.70
2-Azabicyclo[3.2.1]octaneLacks oxygen component0.80
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochlorideDifferent bicyclic arrangement0.75
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochlorideSimilar bicyclic framework but different stereochemistry0.77

This table illustrates the structural adaptations while maintaining functional characteristics, highlighting the distinctiveness of this compound in terms of its potential applications and biological activities.

Properties

IUPAC Name

2-oxa-5-azabicyclo[4.1.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-6-3-5(4-6)7-1;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBBHOKPGSOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC(C2)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride
Reactant of Route 2
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride
Reactant of Route 3
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride
Reactant of Route 4
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride
Reactant of Route 5
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride
Reactant of Route 6
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.